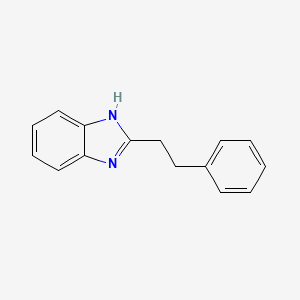

2-(2-phenylethyl)-1H-benzimidazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-phenylethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLOBNVUJHKONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302979 | |

| Record name | 2-(2-phenylethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-30-1 | |

| Record name | 5805-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-phenylethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 2 2 Phenylethyl 1h Benzimidazole and Its Derivatives

General Synthetic Approaches to Benzimidazoles

Several key strategies are commonly employed for the synthesis of benzimidazoles, each offering distinct advantages in terms of yield, reaction conditions, and environmental impact.

The most traditional and widely used method for synthesizing benzimidazoles is the condensation of 1,2-diaminobenzenes (also known as o-phenylenediamines) with either carboxylic acids or aldehydes. rasayanjournal.co.insemanticscholar.org

When reacting with carboxylic acids , the condensation typically requires vigorous dehydrating conditions, often in the presence of strong acids like polyphosphoric acid or hydrochloric acid. scispace.comhilarispublisher.com This method, known as the Phillips-Ladenburg reaction, involves the formation of an amide intermediate, which then undergoes cyclization to form the benzimidazole (B57391) ring. semanticscholar.org While effective, this approach can necessitate high temperatures and harsh reagents. semanticscholar.org

Alternatively, the condensation with aldehydes offers another route. scispace.com This reaction, often referred to as the Weidenhagen reaction, proceeds in the presence of an oxidizing agent to facilitate the cyclization and aromatization of the intermediate Schiff base. semanticscholar.org Various oxidants have been employed, including nitrobenzene, copper (II) acetate, and even atmospheric air. rasayanjournal.co.inscispace.com

Recent advancements have focused on developing milder and more efficient conditions for these condensation reactions. The use of various catalysts has been shown to improve both the yield and purity of the resulting benzimidazoles. scispace.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comarkat-usa.org This technique has been successfully applied to the synthesis of benzimidazoles, offering significant advantages over conventional heating methods. benthamdirect.com Microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while frequently leading to higher yields and cleaner reaction profiles. benthamdirect.comarkat-usa.org

A notable benefit of microwave-assisted synthesis is the potential for conducting reactions under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and environmental impact. benthamdirect.comarkat-usa.org For instance, the synthesis of 2-substituted benzimidazoles has been achieved with high efficiency by irradiating a mixture of o-phenylenediamine (B120857) and an aldehyde with microwaves. tandfonline.com In some cases, these reactions can proceed without the need for a catalyst, further simplifying the process and purification. benthamdirect.com

The use of solid-supported catalysts has become increasingly popular in benzimidazole synthesis due to their ease of separation from the reaction mixture and potential for recyclability. rasayanjournal.co.inresearchgate.net

Zeolites , which are microporous aluminosilicate (B74896) minerals, have been employed as efficient catalysts in the synthesis of 2-aryl-1H-benzimidazoles from the reaction of 1,2-diaminobenzene with arylcarboxylic acids under microwave irradiation. scispace.com Their high surface area and acidic sites facilitate the condensation and cyclization steps.

Another effective catalytic system is silica-supported zinc chloride (SiO2/ZnCl2) . This catalyst has been utilized for the selective synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes under solvent-free conditions. researchgate.net The reaction can be further accelerated using microwave irradiation. researchgate.net The proposed mechanism involves the activation of the aldehyde by the Lewis acidic zinc chloride, followed by condensation with the diamine and subsequent cyclization. researchgate.net

Other catalysts that have been explored for benzimidazole synthesis include:

Sodium hypophosphite tandfonline.com

Iodine/Potassium Iodide tandfonline.com

Polyaniline-sulfate tandfonline.com

Nano-Fe3O4 rasayanjournal.co.in

Zirconia-Alumina (ZrO2-Al2O3) solid acid nih.gov

Specific Synthesis of 2-(2-phenylethyl)-1H-benzimidazole

The synthesis of the target compound, this compound, directly applies the general principles outlined above, utilizing specific precursors to introduce the phenylethyl group at the C-2 position of the benzimidazole ring.

The primary method for synthesizing this compound involves the condensation of o-phenylenediamine with a carboxylic acid or aldehyde containing the phenylethyl moiety.

Using a Carboxylic Acid: The reaction of o-phenylenediamine with 3-phenylpropanoic acid under acidic conditions (such as in the presence of a mineral acid like HCl) and heat leads to the formation of this compound. hilarispublisher.com

Mechanism:

Protonation: The carbonyl oxygen of 3-phenylpropanoic acid is protonated by the acid catalyst, increasing its electrophilicity.

Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the activated carbonyl carbon.

Amide Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to form an N-acyl-o-phenylenediamine intermediate.

Intramolecular Cyclization: The second amino group of the intermediate attacks the carbonyl carbon of the newly formed amide.

Dehydration: Another molecule of water is eliminated from the cyclic intermediate to yield the final aromatic benzimidazole ring.

Using an Aldehyde: The condensation of o-phenylenediamine with 3-phenylpropanal (B7769412) in the presence of an oxidizing agent can also yield the desired product.

Mechanism:

Schiff Base Formation: One of the amino groups of o-phenylenediamine condenses with the aldehyde group of 3-phenylpropanal to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group attacks the imine carbon, forming a dihydrobenzimidazole intermediate.

Oxidation: The oxidizing agent removes two hydrogen atoms from the dihydrobenzimidazole, leading to the formation of the aromatic this compound.

The successful synthesis of this compound relies on the availability of specific starting materials.

Table 1: Key Precursors and Reagents for the Synthesis of this compound

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

| o-Phenylenediamine | C₆H₈N₂ | Provides the benzene (B151609) and two nitrogen atoms of the imidazole (B134444) ring. |

| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | Source of the C-2 carbon and the attached phenylethyl group. |

| 3-Phenylpropanal | C₉H₁₀O | Alternative source for the C-2 carbon and the phenylethyl group. |

| Acid Catalyst (e.g., HCl) | HCl | Activates the carboxylic acid and facilitates dehydration steps. |

| Oxidizing Agent | Varies | Facilitates the aromatization of the dihydrobenzimidazole intermediate. |

| Solvent (e.g., Ethanol) | C₂H₅OH | Provides a medium for the reaction to occur. |

Synthesis of N-Alkylated and Other Substituted this compound Derivatives

The modification of the this compound scaffold, particularly at the N-1 position and on the phenylethyl and benzimidazole rings, is a key area of research for developing new compounds with diverse applications.

Strategies for N-Alkylation and N-Substitution

N-alkylation of the benzimidazole ring is a common strategy to enhance the therapeutic potential of these compounds. The substitution at the N-1 position can significantly influence the molecule's biological properties. nih.govacs.org

A general method for N-alkylation involves the reaction of the parent benzimidazole with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. For instance, N-alkylated 2-benzylthiomethyl-1H-benzimidazole derivatives have been synthesized by reacting 2-benzylthiomethyl-1H-benzimidazole with benzyl chloride or bromide using potassium carbonate as the base. researchgate.net Similarly, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives can be prepared by reacting the corresponding 6-substituted 1H-benzimidazole with substituted halides in the presence of potassium carbonate, a process that can be accelerated using microwave irradiation. nih.gov

Another approach involves a condensation reaction. For example, a series of N-substituted benzimidazole derivatives were synthesized by first condensing ortho-phenylenediamine and urea, followed by reaction with phosphoryl chloride to yield 2-chloro-1H-benzimidazole. This intermediate was then alkylated at the benzimidazole –NH position with various benzyl halide reagents. eresearchco.com

The choice of the alkylating agent and reaction conditions allows for the introduction of a wide variety of substituents at the N-1 position, including straight-chain alkyl groups and substituted benzyl groups. nih.govnih.gov

Table 1: Examples of N-Alkylation and N-Substitution Reactions

| Starting Material | Reagent | Product | Reference |

| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl chloride/bromide, K2CO3 | N-Alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives | researchgate.net |

| 6-Substituted 1H-benzimidazole | Substituted halides, K2CO3 | N-Substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | nih.gov |

| 2-Chloro-1H-benzimidazole | Benzyl halides | N-Substituted 2-chloro-benzimidazole derivatives | eresearchco.com |

Methods for Substitution on the Phenylethyl Moiety

While direct substitution on the phenylethyl moiety of pre-formed this compound is less commonly described, the synthesis of derivatives with substituted phenylethyl groups is typically achieved by starting with appropriately substituted precursors. acs.org

For instance, the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives often involves the condensation of o-phenylenediamine with a substituted benzoic acid or aldehyde. nih.govjapsonline.com This approach allows for the introduction of various substituents onto the phenyl ring that will ultimately become the "phenylethyl" equivalent in the target molecule's broader structural class.

A specific example is the synthesis of 1-[2-(3,4-dichlorobenzyloxy)-2-phenylethyl]-1H-benzimidazole. This was achieved by reacting 2-(1H-benzimidazol-1-yl)-1-phenylethanol with 3,4-dichlorobenzyl halide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). nih.gov This method demonstrates substitution on the ethyl part of the phenylethyl group.

Synthesis of Benzimidazole-Triazole Hybrids and Related Structures

The synthesis of hybrid molecules incorporating both benzimidazole and triazole rings has gained significant attention. These hybrids often exhibit enhanced biological activities. mdpi.comnih.govnih.gov

One common strategy for creating these hybrids is through multi-step synthesis involving "click chemistry." For example, a series of benzimidazole-1,2,3-triazole hybrids were prepared starting from 2-mercaptobenzimidazole. This was first bis-propargylated with propargyl bromide. The resulting bis-alkyne derivative then underwent a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction with an appropriate azide (B81097) to form the triazole ring. mdpi.com

Another approach involves the condensation of a benzimidazole derivative containing a hydrazide group with an isothiocyanate, followed by cyclization to form a 1,2,4-triazole (B32235) ring. For instance, 4-(5(6)-substituted-1H-benzimidazol-2-yl)benzoic acid hydrazide can be reacted with an alkylisothiocyanate, and the resulting thiosemicarbazide (B42300) can be cyclized in the presence of a base like sodium hydroxide (B78521) to yield the triazole derivative. mdpi.com

Table 2: Synthetic Routes to Benzimidazole-Triazole Hybrids

| Starting Benzimidazole Derivative | Key Reagents | Hybrid Structure | Reference |

| 2-Mercaptobenzimidazole | Propargyl bromide, Ethyl azidoacetate, Cu(I) catalyst | Benzimidazole-1,2,3-triazole hybrid | mdpi.com |

| 4-(5(6)-Substituted-1H-benzimidazol-2-yl)benzoic acid hydrazide | Alkylisothiocyanate, NaOH | Benzimidazole-1,2,4-triazole hybrid | mdpi.com |

| 2-(4-(5-cyano-1H-benz[d]imidazol-2-yl)benzohydrazide) | Phenyl isothiocyanate, NaOH | 2-(4-(5-merkapto-4-fenil-4H-1,2,4-triazol-3-il)fenil)-1H-benz[d]imidazol-5-karbonitril | nih.gov |

Synthesis of Other Fused and Hybrid Benzimidazole Structures

Beyond triazoles, the benzimidazole scaffold can be fused with other heterocyclic rings to create novel chemical entities. An expedient method for synthesizing fused benzimidazoles involves the reaction of benzimidazole derivatives with arynes under transition metal-free conditions, using reagents like cesium fluoride (B91410) (CsF) and potassium carbonate (K2CO3). rsc.org

Transition metal-catalyzed reactions are also widely employed. For example, palladium-catalyzed C-H activation and annulation reactions of 2-arylbenzimidazoles with various coupling partners can lead to the formation of benzimidazole-fused phenanthridines and other complex polycyclic structures. nih.gov Copper-catalyzed reactions have been used to couple 2-(2-bromoaryl)- and 2-(2-bromovinyl)benzimidazole substrates with cyanamide (B42294) to produce 2-aminoquinazoline (B112073) and 2-aminopyrimidine (B69317) hybrid structures. nih.gov

Purification and Characterization Techniques in Synthetic Studies

The purification and structural elucidation of newly synthesized this compound derivatives are critical steps to ensure their identity and purity.

Spectroscopic Methods (NMR, FT-IR, HRMS)

A combination of spectroscopic techniques is routinely used to characterize these compounds. nih.govjapsonline.comnih.govmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural confirmation. nih.govacs.orgjapsonline.com

In ¹H NMR spectra, the N-H proton of the benzimidazole ring typically appears as a singlet in the downfield region (around δ 12.73–12.90 ppm). nih.gov Upon N-alkylation, this signal disappears. acs.org The aromatic protons of the benzimidazole and phenyl rings are observed in the downfield region (typically δ 7.12–7.98 ppm). acs.org Protons of the alkyl chains introduced during N-alkylation appear in the upfield region. acs.org

In ¹³C NMR spectra, the carbon atoms of the alkyl chains typically resonate at around 10–46 ppm, while the aromatic carbons show signals in the δ 110–161 ppm range. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. nih.govacs.orgjapsonline.com

The N-H stretching vibration in the parent benzimidazole is typically observed in the range of 3300–3500 cm⁻¹. nih.govresearchgate.net The disappearance of this peak is a key indicator of successful N-alkylation. acs.org

The C=N stretching vibration of the imidazole ring is usually found around 1625 cm⁻¹. researchgate.netrsc.org

The presence of sp³ C-H stretching vibrations (below 3000 cm⁻¹) confirms the introduction of alkyl groups. acs.org

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. nih.govacs.orgnih.govrsc.org This technique provides a precise molecular weight, corroborating the proposed structure.

Table 3: Spectroscopic Data for a Representative Benzimidazole Derivative

| Technique | Key Observations | Reference |

| ¹H NMR | Disappearance of N-H proton signal upon alkylation; aromatic protons in downfield region. | nih.govacs.org |

| ¹³C NMR | Alkyl carbons in upfield region; aromatic carbons in downfield region. | acs.org |

| FT-IR | Disappearance of N-H stretch upon alkylation; presence of C=N and sp³ C-H stretches. | nih.govacs.orgresearchgate.net |

| HRMS | Provides exact mass and confirms elemental composition. | nih.govnih.govrsc.org |

These spectroscopic methods, often used in conjunction with purification techniques like column chromatography and recrystallization, are essential for the unambiguous identification and characterization of novel this compound derivatives. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise data on bond lengths, bond angles, and the conformation of molecules, as well as crucial insights into intermolecular interactions that dictate the crystal packing. For the benzimidazole scaffold and its derivatives, X-ray diffraction has been an indispensable tool for confirming molecular structures and understanding their supramolecular assembly. mdpi.comscilit.comresearchgate.net

While specific crystallographic data for the parent compound, this compound, is not extensively detailed in the surveyed literature, the structures of numerous closely related derivatives have been thoroughly investigated. These studies offer significant understanding of the structural behavior of the 2-substituted benzimidazole class.

Analysis of various 2-substituted benzimidazole derivatives reveals that the planarity of the benzimidazole core is a common feature. scilit.comresearchgate.net However, the substituents at the C2 position, such as aryl or alkyl groups, often have significant twists relative to this plane. For instance, in halogen-substituted 2-aryl-N-phenylbenzimidazoles, the dihedral angle between the 2-aryl fragment and the benzimidazole system can range from approximately 24° to 42°, depending on the substitution pattern. mdpi.com Similarly, in 1-benzyl-1H-benzimidazol-2(3H)-one, the phenyl ring is twisted by 68.50 (6)° relative to the benzimidazole mean plane. nih.gov In the case of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, this angle is 78.04 (10)°. nih.gov

The crystal packing of these derivatives is largely governed by a network of non-covalent interactions. Hydrogen bonding is a predominant feature, with N—H···N, N—H···O, O—H···N, and C—H···O interactions frequently observed, linking molecules into chains, dimers, or more complex three-dimensional networks. nih.govnih.govorientaljphysicalsciences.orgdoaj.org For example, N—H···N hydrogen bonds can link molecules into centrosymmetric dimers, which are a stabilizing feature in the crystal lattice. orientaljphysicalsciences.org In addition to hydrogen bonds, π-π stacking and C—H···π interactions are also critical in stabilizing the crystal structures of these aromatic compounds. scilit.commdpi.comdoaj.org

The detailed structural parameters obtained from X-ray crystallography for several derivatives are summarized in the table below, showcasing the diversity of crystal systems and packing arrangements within this family of compounds.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| Methyl 1-oxo-3-(4-tolyl)-3,4-dihydrobenzo nih.govorientaljphysicalsciences.orgimidazo[1,2-d] mdpi.comnih.govnih.govtriazine-2(1H)-carboxylate mdpi.com | C₁₉H₁₆N₄O₃ | Triclinic | P-1 | a = 9.033(6) Å, b = 10.136(7) Å, c = 10.396(7) Å, α = 118.323(7)°, β = 91.750(8)°, γ = 104.198(7)° |

| 1-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one researchgate.net | C₁₆H₁₁N₃O₃ | Monoclinic | P12(1)/c1 | a = 9.3959(2) Å, b = 5.7085(1) Å, c = 24.8921(7) Å, β = 96.885(1)° |

| 1-Benzyl-1H-benzimidazol-2(3H)-one nih.gov | C₁₄H₁₂N₂O | Monoclinic | P2₁/c | a = 13.8652(7) Å, b = 5.7975(3) Å, c = 14.9337(7) Å, β = 109.5346(12)° |

| 2-(4-Bromo-phenyl)-1-phenyl-1H-benzimidazole mdpi.com | C₁₉H₁₃N₂Br | Monoclinic | P2₁/n | a = 12.0123(5) Å, b = 13.0645(5) Å, c = 10.1504(4) Å, β = 105.188(2)° |

| 2-(3-Bromo-phenyl)-1-phenyl-1H-benzimidazole mdpi.com | C₁₉H₁₃N₂Br | Monoclinic | P2₁/c | a = 9.6133(4) Å, b = 23.3235(9) Å, c = 7.1534(3) Å, β = 108.680(2)° |

| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine mdpi.com | C₁₅H₁₂N₆ | Monoclinic | P2₁/c | a = 11.235(2) Å, b = 10.605(2) Å, c = 11.751(2) Å, β = 104.75(3)° |

Structure Activity Relationship Sar Studies of 2 2 Phenylethyl 1h Benzimidazole Derivatives

Impact of Substitutions on the Benzimidazole (B57391) Core on Biological Activity

The biological profile of 2-(2-phenylethyl)-1H-benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole nucleus. acs.orgnih.gov Key positions for modification include the N-1 nitrogen, the C-2 position which anchors the phenylethyl group, and the C-5 and C-6 positions of the fused benzene (B151609) ring. nih.gov

Substitution at the N-1 position of the benzimidazole ring is a critical determinant of biological efficacy, often enhancing the compound's chemotherapeutic properties. acs.orgnih.gov The introduction of various substituents at this position can significantly modulate the molecule's lipophilicity and its interaction with biological targets.

Research on a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shown that the length of the alkyl chain at the N-1 position directly impacts antimicrobial and antiproliferative activities. acs.orgnih.gov For instance, in a series of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivatives, increasing the alkyl chain length from methyl to heptyl at the N-1 position was explored. While N-alkylation generally improves activity over the unsubstituted (N-H) parent compound, a clear structure-activity relationship with chain length was observed. For example, a heptyl group at N-1 (compound 2g in the original study) conferred potent antiproliferative activity against the MDA-MB-231 breast cancer cell line and significant antibacterial activity against several Gram-positive bacteria. acs.org This suggests that a certain degree of lipophilicity conferred by a longer alkyl chain is favorable for these activities.

However, the effect is not always linear. In a series of N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives, increasing the carbon chain length beyond a single methyl group at the N-1 position led to a decrease in antifungal potency. nih.gov This indicates that an optimal chain length exists, and excessive lipophilicity can be detrimental to activity, possibly by hindering transport or interaction with the target site. The introduction of a benzyl (B1604629) group at the N-1 position has also been shown to enhance anti-inflammatory action in some benzimidazole series. nih.gov

The substituent at the C-2 position is a major modulator of the biological activity of benzimidazole derivatives. longdom.orgresearchgate.net In the context of this compound, modifications to the phenylethyl group itself can lead to significant changes in potency and selectivity.

Studies on related 2-(substituted phenyl)benzimidazoles show that the electronic properties of the phenyl ring are crucial. For antiproliferative activity, a p-methoxy substituent on the 2-phenyl ring was found to have a positive effect. nih.gov Conversely, for antimicrobial activity, the presence of electron-withdrawing groups on the phenyl ring attached to the benzimidazole core can enhance potency. For example, derivatives with fluoro-substituted phenyl rings at C-2 have demonstrated significant antiproliferative activity, with ortho- and para-fluoro substituted compounds generally being more active than their meta-fluoro counterparts. acgpubs.org

Variations of the ethyl linker have also been explored. A study on 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives showed that adding a methyl group to the ethyl linker (creating a phenylpropyl group) resulted in compounds with potent activity against Staphylococcus aureus and Streptococcus faecalis. researchgate.net Replacing the phenylethyl group with a cyclohexylethyl group has also been investigated. The resulting compound, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole, was found to be the most active against screened Gram-positive bacteria in its series, highlighting that both the cyclic nature of the substituent and substitution on the benzimidazole core are important. esisresearch.orgnih.gov

Substitutions on the benzene portion of the benzimidazole scaffold, particularly at the C-5 and C-6 positions, play a significant role in modulating biological activity. nih.govnih.gov The electronic nature of these substituents is a key factor.

For instance, the introduction of a chloro group at the C-5 position, an electron-withdrawing group, has been shown to produce highly active antimicrobial compounds. esisresearch.orgnih.gov Specifically, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole demonstrated potent activity against Gram-positive bacteria. esisresearch.org In other series of benzimidazoles, an electron-withdrawing nitro group at the C-6 position was found to be more active than compounds with electron-donating groups. nih.gov

Conversely, in some cases, electron-donating groups can be beneficial. For antiproliferative activity, a 5-methyl substituted benzimidazole derivative bearing an ortho-fluoro substitution on the C-2 phenyl ring showed good selectivity and promising activity against several cancer cell lines. acgpubs.org This interplay indicates that the optimal substituent at the C-5 or C-6 position often depends on the specific biological target and the nature of the substituents at other positions of the molecule.

SAR Analysis of Specific Biological Activities

The structural modifications of this compound derivatives have been systematically analyzed to optimize specific biological activities, most notably antiproliferative and antimicrobial effects.

The antiproliferative activity of benzimidazole derivatives is strongly influenced by the substitution pattern. In a study of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, compounds with hydrophobic pentyl and heptyl chains at the N-1 position were found to be effective anticancer molecules. nih.gov The presence of a p-methoxy group on the C-2 phenyl ring further enhanced this activity. nih.gov Compound 2g from this study, which combines a heptyl group at N-1 and a p-methoxyphenyl group at C-2, showed the most potent antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line. acs.orgnih.gov

Fluorine substitution has also proven to be a successful strategy. In a series of 2-(fluorophenyl)-1H-benzimidazole derivatives, compounds with a para-fluoro substitution on the phenyl ring at C-2 were highly potent and selective against various cancer cell lines, including A549 (lung), A498 (kidney), and HeLa (cervical). acgpubs.org The introduction of a methyl group at the C-5 position of the benzimidazole core, combined with an ortho-fluoro substitution on the C-2 phenyl ring, also yielded derivatives with significant antiproliferative effects and good selectivity. acgpubs.org Some benzimidazole derivatives exert their anticancer effects by inducing apoptosis. nih.govnih.gov

| Compound | N-1 Substituent | C-2 Substituent | C-5 Substituent | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|---|---|---|

| Derivative 1 | Heptyl | 4-Methoxyphenyl | H | MDA-MB-231 | 20.89 µM | nih.gov |

| Derivative 2 | Pentyl | Phenyl | H | MDA-MB-231 | 29.53 µM | nih.gov |

| Derivative 3 | Butyl | 2-(Trifluoromethyl)phenyl | H | MDA-MB-231 | 40.83 µM | nih.gov |

| ORT14 | H | 4-Fluorophenyl | H | HeLa | 0.188 µM | acgpubs.org |

| ORT15 | H | 2-Fluorophenyl | Methyl | HepG2 | 0.177 µM | acgpubs.org |

The antimicrobial profile of this compound and its analogs is significantly dictated by their substitution patterns.

Antibacterial Activity: N-alkylation plays a crucial role in antibacterial potency. Studies have shown that increasing the length of the alkyl chain at the N-1 position can enhance activity against Gram-positive bacteria. acs.org For example, a 2-(4-methoxyphenyl)benzimidazole derivative with an N-1 heptyl group showed potent inhibition of Staphylococcus aureus and MRSA with MIC values of 4 µg/mL. acs.org In another study, a 5-chloro-2-(2-cyclohexylethyl)benzimidazole was highly active against Gram-positive strains with an MIC of 12.5 µg/mL. esisresearch.orgnih.gov This highlights the positive contribution of both an electron-withdrawing group at C-5 and a lipophilic, cyclic group at C-2. Generally, electron-withdrawing substituents on the phenyl ring at C-2 tend to improve antibacterial activity. researchgate.net

Antifungal Activity: The SAR for antifungal activity can differ from that for antibacterial activity. For instance, while longer N-alkyl chains can be beneficial for antibacterial action, the antifungal activity of 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives was found to decrease when the N-1 alkyl chain was longer than a methyl group. nih.gov However, N-alkylation still provided an improvement over the unsubstituted parent compounds. Derivatives with ethyl, propyl, and pentyl groups at N-1 showed moderate activity against Candida albicans and Aspergillus niger (MIC = 64 µg/mL). acs.orgnih.gov

| Compound | N-1 Substituent | C-2 Substituent | C-5/C-6 Substituent | Organism | Activity (MIC) | Source |

|---|---|---|---|---|---|---|

| Derivative 4 | Heptyl | 4-Methoxyphenyl | H | S. aureus | 4 µg/mL | acs.org |

| Derivative 5 | Heptyl | 4-Methoxyphenyl | H | MRSA | 4 µg/mL | acs.org |

| Derivative 6 | Ethyl | Phenyl | H | C. albicans | 64 µg/mL | acs.org |

| Derivative 7 | Propyl | Phenyl | H | A. niger | 64 µg/mL | acs.org |

| Derivative 8 | H | 2-Cyclohexylethyl | 5-Chloro | Gram-positive bacteria | 12.5 µg/mL | esisresearch.orgnih.gov |

| Derivative 9 | H | 2-Cyclohexylethyl | 5-Chloro | C. albicans | 25-50 µg/mL | esisresearch.orgnih.gov |

Anti-inflammatory SAR

The benzimidazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. nih.govnih.gov The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to interact with various biological targets, including cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and various cytokines. nih.govnih.gov The nature of the substituent at the C2 position of the benzimidazole ring plays a pivotal role in modulating this activity. nih.gov

In general, the introduction of an aralkyl group, such as the 2-phenylethyl moiety, at the C2 position can contribute to the lipophilicity of the molecule, which may enhance its ability to penetrate cell membranes and reach its target sites. The ethyl linker between the phenyl ring and the benzimidazole core provides a degree of conformational flexibility, which can be crucial for optimal binding to the active site of inflammatory enzymes.

Studies on various 2-substituted benzimidazoles have shown that the electronic and steric properties of the substituent are critical for activity. For instance, research on a series of 1,2,6-trisubstituted benzimidazoles indicated that the anti-inflammatory action was influenced by the nature of the group at the C2 position, with the activity being inversely related to the length of the linker between a carboxyl group and the C2 of the benzimidazole. nih.gov While this is a different class of derivative, it highlights the importance of the C2-substituent's structure.

In a study of adamantane-substituted benzimidazoles, the replacement of an amino group with a methylene (B1212753) group at the C2 position of the benzimidazole scaffold led to a significant reduction in anti-inflammatory activity, underscoring the importance of the specific functional groups at this position. mdpi.com

Considering the 2-(2-phenylethyl) group, modifications on the phenyl ring could significantly impact anti-inflammatory activity. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic distribution of the entire molecule, potentially affecting its binding affinity to target proteins. The position of these substituents (ortho, meta, or para) would also be expected to influence activity by affecting the molecule's conformation and steric interactions within the binding pocket.

| Compound | R (Substitution on Phenyl Ring) | Observed/Inferred Anti-inflammatory Activity |

| This compound | H | Baseline activity |

| 2-(2-(4-methoxyphenyl)ethyl)-1H-benzimidazole | 4-OCH₃ | Potentially enhanced activity due to electron-donating group |

| 2-(2-(4-chlorophenyl)ethyl)-1H-benzimidazole | 4-Cl | Activity may be altered by electron-withdrawing group |

| 2-(2-(4-nitrophenyl)ethyl)-1H-benzimidazole | 4-NO₂ | Activity likely influenced by strong electron-withdrawing nature |

This table is illustrative and based on general SAR principles of benzimidazole derivatives, as direct comparative data for these specific compounds is not available in the reviewed literature.

Antiulcer SAR

The antiulcer activity of benzimidazole derivatives is most famously associated with proton pump inhibitors (PPIs), such as omeprazole (B731) and lansoprazole. These drugs act by irreversibly inhibiting the H+/K+-ATPase in the parietal cells of the stomach. The classic pharmacophore for these PPIs includes a benzimidazole ring linked to a pyridine (B92270) ring via a methylsulfinyl chain.

While this compound does not fit this classic PPI structure, benzimidazole derivatives can exhibit antiulcer activity through other mechanisms. The general structural features of 2-substituted benzimidazoles are known to be important for their potential antiulcer effects. longdom.org

For derivatives of this compound, the phenylethyl group at the C2 position could contribute to antiulcer activity through mechanisms other than proton pump inhibition, such as by exerting cytoprotective or anti-secretory effects. The lipophilicity imparted by the phenylethyl group might facilitate passage through gastric mucosal layers.

SAR exploration for antiulcer activity would likely focus on modifications of the phenylethyl moiety. Substitution on the phenyl ring could modulate the compound's properties. For example, introducing specific functional groups might enhance its interaction with alternative biological targets involved in gastric acid secretion or mucosal protection.

| Compound | R (Substitution on Phenyl Ring) | Potential for Antiulcer Activity (Inferred) |

| This compound | H | Baseline potential |

| 2-(2-(4-hydroxyphenyl)ethyl)-1H-benzimidazole | 4-OH | May exhibit antioxidant or cytoprotective effects |

| 2-(2-(pyridin-4-yl)ethyl)-1H-benzimidazole | Pyridinyl instead of Phenyl | May show altered activity due to the basicity of the pyridine nitrogen |

Stereochemical Considerations and Their Impact on Activity

Stereochemistry is a critical factor in the biological activity of many drugs, as enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the different stereoisomers of a drug.

For the compound this compound itself, there is no chiral center. However, if substitutions are introduced on the ethyl linker, a chiral center can be created. For example, a compound like 2-(1-phenyl-2-propyl)-1H-benzimidazole would be chiral. In such cases, it would be expected that the different enantiomers would display varying levels of biological activity.

Although specific studies on the stereoselectivity of this compound derivatives are not available, the principle of stereospecificity is well-established for other benzimidazole-based drugs. For instance, the PPI esomeprazole (B1671258) is the (S)-enantiomer of omeprazole and provides better acid control than the racemic mixture, demonstrating that the stereochemistry at the sulfoxide (B87167) group is crucial for its activity.

Therefore, should chiral derivatives of this compound be synthesized, it would be imperative to separate and evaluate the individual enantiomers to determine if one is more active or has a better safety profile. The spatial arrangement of the substituents around the chiral center would dictate the precise fit of the molecule into its biological target, thereby influencing its efficacy.

Biological Activities and Mechanistic Investigations of 2 2 Phenylethyl 1h Benzimidazole Derivatives

Antimicrobial Activity Studies

The antimicrobial properties of 2-(2-phenylethyl)-1H-benzimidazole derivatives have been extensively investigated, revealing their potential to combat various pathogenic microorganisms, including bacteria and fungi. wisdomlib.orgnih.govfabad.org.tr

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Streptococcus faecalis)

Several studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria. For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated significant inhibitory action. nih.gov One particular compound, 2g , exhibited notable activity against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values of 8, 4, and 4 μg/mL, respectively. nih.govacs.org These findings underscore the potential of these derivatives as effective antibacterial agents against clinically relevant Gram-positive pathogens. researchgate.net It has been observed that these compounds are generally more active against Gram-positive than Gram-negative bacteria. researchgate.net

Activity Against Fungi (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of this compound derivatives has also been a subject of research. nih.govnih.gov Studies have shown that certain derivatives exhibit moderate to notable activity against pathogenic fungi. For example, compounds 1b, 1c, 2e, and 2g from a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazoles displayed moderate activity against both Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains. nih.govacs.org Another study on benzimidazole-hydrazone compounds also reported notable antifungal activity against Candida species. nih.gov Some synthesized compounds showed higher antifungal than antibacterial activity. benthamscience.com

Mechanisms of Antimicrobial Action (e.g., Inhibition of Nucleic Acid/Protein Synthesis, DHFR Interaction)

The antimicrobial effects of this compound derivatives are attributed to various mechanisms of action. One of the key proposed mechanisms is the inhibition of dihydrofolate reductase (DHFR). nih.govnih.gov DHFR is a crucial enzyme in the biosynthesis of tetrahydrofolate, which is essential for the synthesis of purines and some amino acids, making it a vital target for antimicrobial agents. nih.gov Molecular docking studies have shown that potent antibacterial compounds from this class can interact with key amino acids in the binding site of DHFR from Staphylococcus aureus. nih.gov

DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a critical step for cell proliferation in both prokaryotic and eukaryotic cells. nih.govmdpi.com By inhibiting this enzyme, benzimidazole (B57391) derivatives can disrupt the synthesis of essential cellular components in microorganisms. nih.gov

In Vitro Evaluation Methodologies (e.g., MIC, MBC, MFC)

The antimicrobial efficacy of this compound derivatives is typically assessed using standardized in vitro methodologies. nih.govresearchgate.net These methods are crucial for determining the potency of the compounds and for comparing their activity with standard antimicrobial agents.

Minimum Inhibitory Concentration (MIC): This is the most common method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govnih.govresearchgate.net It is a fundamental measure of a compound's antimicrobial potency.

Minimum Bactericidal Concentration (MBC): This assay is performed after the MIC test to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Minimum Fungicidal Concentration (MFC): Similar to MBC, the MFC is the lowest concentration of an antifungal agent that kills a particular fungus. scielo.br

These methodologies provide essential data on the antimicrobial spectrum and potency of the synthesized benzimidazole derivatives. wisdomlib.orgfabad.org.trnih.gov

Anticancer and Antiproliferative Activity Studies

In addition to their antimicrobial properties, this compound derivatives have emerged as a promising class of compounds with significant anticancer and antiproliferative activities. nih.govnih.govresearchgate.netnih.gov Their structural similarity to purines allows them to interact with various biopolymers, making them a privileged scaffold in the development of anticancer drugs. wisdomlib.orgnih.gov

Activity Against Various Human Cancer Cell Lines (e.g., MDA-MB-231, HeLa, MCF7, A431, A549, DLD-1, THP-1, PC-3)

Derivatives of this compound have been evaluated against a wide range of human cancer cell lines, demonstrating broad-spectrum antiproliferative activity.

| Cell Line | Cancer Type | Compound Examples/Findings |

| MDA-MB-231 | Triple-Negative Breast Cancer | Compound 2g showed the best antiproliferative activity. nih.govacs.org Other studies also confirm activity against this cell line. mdpi.comnih.govnih.gov |

| HeLa | Cervical Cancer | Some derivatives have been shown to possess cytotoxic activity against HeLa cells. neuroquantology.comnih.gov |

| MCF7 | Breast Cancer (Estrogen Receptor-Positive) | Methyl-2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate showed promising activity. neuroquantology.com Other derivatives also show strong anticancer activity. researchgate.net |

| A549 | Lung Adenocarcinoma | Certain derivatives have demonstrated a very good antiproliferative effect. nih.gov |

| A431 | Skin Carcinoma | Studies have included this cell line in anticancer screenings. |

| DLD-1 | Colorectal Adenocarcinoma | This cell line has been used to evaluate the antiproliferative potential of these compounds. |

| THP-1 | Acute Monocytic Leukemia | Included in panels for anticancer drug screening. |

| PC-3 | Prostate Cancer | Platinum(II) complexes with benzimidazole derivatives have been tested against this cell line. nih.gov |

The antiproliferative activity of these compounds is often evaluated using the sulforhodamine B (SRB) assay or the MTT assay. nih.govmdpi.com The introduction of N-substitution with straight-chain alkyl groups has been shown to enhance antiproliferative activity compared to unsubstituted counterparts. nih.gov

Interference with DNA Topoisomerases

DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition is a key mechanism for many anticancer drugs. Several benzimidazole derivatives have been identified as inhibitors of both type I and type II DNA topoisomerases. nih.govnih.gov

For instance, studies on various 1H-benzimidazole derivatives have demonstrated their potential to inhibit mammalian DNA topoisomerase I. In one study, three different 4-(1H-benzimidazole-2-yl)phenol derivatives were synthesized and evaluated for their effects on topoisomerase I activity. Among them, 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed notable inhibitory potential against the enzyme. nih.gov Other research has identified 2-phenoxymethylbenzimidazole as a more potent eukaryotic DNA topoisomerase I poison than the reference drug camptothecin, with a half-maximal inhibitory concentration (IC50) value of 14.1 µM. nih.gov Furthermore, certain benzoxazole (B165842) and benzimidazole derivatives have exhibited significant activity as eukaryotic DNA topoisomerase II inhibitors, with some compounds showing higher potency than the reference drug etoposide. nih.gov This body of research underscores the potential of the benzimidazole core structure in designing effective DNA topoisomerase inhibitors.

Cell Cycle Modulation and Apoptosis Induction

A hallmark of cancer is uncontrolled cell proliferation, often due to a dysfunctional cell cycle. Compounds that can modulate the cell cycle and induce apoptosis (programmed cell death) are valuable in cancer therapy. Benzimidazole derivatives have been shown to exert their anticancer effects through these mechanisms. nih.govnih.gov

The general mechanism involves the suppression of cancer cell overgrowth by arresting the cell cycle at various phases, such as G0/G1, S, or G2/M, which leads to abnormal DNA replication and mitosis, ultimately triggering apoptosis. nih.gov For example, a novel benzimidazole derivative, DHW-221, was found to induce cell cycle arrest at the G0/G1 phase in non-small cell lung cancer (NSCLC) cells in a concentration-dependent manner. nih.gov Similarly, another benzimidazole derivative, CCL299, induced G1-phase cell-cycle arrest followed by apoptosis in hepatoblastoma and cervical cancer cell lines. nih.govscilit.com This was associated with the upregulation of p53 and p21 expression and the downregulation of CDK2 expression. nih.govscilit.com

Furthermore, some benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. nih.govmdpi.com One study revealed that a specific benzimidazole derivative caused a significant increase in DNA content at the Pre-G1 phase in MCF-7 breast cancer cells, indicative of apoptosis. mdpi.com The induction of apoptosis by benzimidazoles is often linked to the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors and the activation of caspases, the executive enzymes of apoptosis. nih.gov

Inhibition of Kinase Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. researchgate.netusuhs.edu Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. usuhs.edunih.gov Benzimidazole derivatives have emerged as potent inhibitors of this pathway.

A novel benzimidazole derivative, DHW-221, was identified as a dual inhibitor of PI3K and mTOR. nih.gov Molecular docking studies showed that DHW-221 fits well into the ATP-binding pockets of both PI3K and mTOR. nih.gov Kinase assays confirmed its significant inhibitory activity against the main PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ) and mTOR, with IC50 values in the nanomolar range. nih.gov This dual inhibition effectively blocks the PI3K/Akt/mTOR signaling pathway, leading to the suppression of cancer cell proliferation, migration, invasion, and angiogenesis. nih.gov Other studies have also focused on designing benzimidazole derivatives as PI3K/mTOR inhibitors, highlighting the therapeutic potential of this chemical scaffold. researchgate.netnih.gov For instance, a series of pyridinyl-substituted triazines with a benzimidazole core were synthesized and evaluated for their inhibitory activity. researchgate.net

Table 1: Kinase Inhibitory Activity of DHW-221

| Kinase | IC50 (nM) |

| PI3Kα | 0.5 |

| PI3Kβ | 1.9 |

| PI3Kγ | 1.8 |

| PI3Kδ | 0.74 |

| mTOR | 3.9 |

| Data from a kinase assay demonstrating the potent inhibitory effects of the benzimidazole derivative DHW-221 on various PI3K isoforms and mTOR. nih.gov |

Investigation of Multitarget-Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to the development of multitarget-directed ligands (MTDLs). nih.govrsc.org These are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced likelihood of drug resistance. The benzimidazole scaffold is well-suited for the design of such MTDLs. nih.govnih.govacs.org

A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their antiproliferative, antibacterial, and antifungal activities. nih.govnih.govacs.org This approach addresses the challenge of treating cancer patients who are susceptible to co-infections due to weakened immune systems. nih.gov One compound from this series, 2g, exhibited potent antiproliferative activity against the MDA-MB-231 breast cancer cell line and also showed significant antibacterial activity. nih.gov Molecular docking studies suggested that this compound interacts with dihydrofolate reductase, a key enzyme in both microbial and cancer cell proliferation. nih.gov This highlights the potential of benzimidazole derivatives to act as MTDLs, simultaneously targeting different pathways to combat complex diseases.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in various diseases. Benzimidazole derivatives have demonstrated significant anti-inflammatory properties through multiple mechanisms. nih.gov

COX and 5-Lipoxygenase Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net Dual inhibition of COX and 5-LOX is considered a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.gov Benzimidazole derivatives have been explored for their potential to inhibit these enzymes. nih.gov The therapeutic strategy aims to reduce inflammation by blocking the production of multiple inflammatory mediators. nih.gov

Effects on Lymphocyte-Specific Protein Tyrosine Kinase (Lck)

Lymphocyte-specific protein tyrosine kinase (Lck) is a crucial signaling molecule in T-cells, and its inhibition can modulate immune responses. The development of 2-benzimidazole substituted pyrimidine-based inhibitors of Lck has been a focus of research. nih.gov This indicates another avenue through which benzimidazole derivatives can exert their anti-inflammatory effects by targeting specific components of the immune system.

Antiulcer Activity

Benzimidazole derivatives are a cornerstone in the management of acid-related gastrointestinal disorders. Their antiulcer properties are primarily linked to their ability to modulate gastric acid secretion.

Gastric Antisecretory Activity

The principal mechanism behind the antiulcer effect of many benzimidazole derivatives is the inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is located in the secretory membranes of parietal cells in the stomach and is the final step in the pathway of gastric acid secretion. asianpubs.orgnih.gov By inhibiting this pump, these compounds effectively reduce the production of hydrochloric acid. nih.gov

The process of inhibition is a complex chemical reaction. For instance, studies on ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a potent H+/K+-ATPase inhibitor, have shown how it reacts with alkylthiols in an acidic environment. nih.gov In the acidic compartment of parietal cells, the benzimidazole derivative undergoes a transformation. It was observed to react with 2-mercaptoethanol (B42355) to form a unique 1:2 adduct, rather than the disulfide product typically seen with other proton pump inhibitors like omeprazole (B731). nih.gov This distinct reaction mechanism underscores the unique chemical properties of these derivatives and their potent gastric antisecretory action. nih.gov

Further research on compounds like dinitrate 2-phenyl-9-diethylaminoethylimidazo[1,2-a]benzimidazole has demonstrated significant suppression of both basal and histamine-stimulated hydrochloric acid secretion in animal models. globalauthorid.comresearchgate.net This highlights the efficacy of the benzimidazole scaffold in developing powerful antisecretory agents.

In Vivo Models for Antiulcer Evaluation

To assess the antiulcer potential of this compound derivatives, researchers utilize various established in vivo animal models that simulate ulcer formation in humans. jddtonline.info These models are crucial for preclinical evaluation and for understanding the cytoprotective and antisecretory effects of new chemical entities. austinpublishinggroup.com

Commonly used models include:

Ethanol-Induced Gastric Ulcer Model: In this model, ethanol (B145695) is administered to rats to induce gastric lesions. The efficacy of test compounds, such as novel benzimidazole-pyrazole hybrids, is evaluated by their ability to protect the gastric mucosa from ethanol-induced damage. nih.gov The percentage of ulcer inhibition is a key parameter measured, with some hybrids showing protection comparable to or even better than the standard drug, omeprazole, at much lower doses. nih.gov

Pylorus Ligation Induced Ulcer Model: This model involves the surgical ligation of the pyloric end of the stomach in rats, leading to an accumulation of gastric acid and pepsin, which in turn causes ulceration. asianpubs.orgaustinpublishinggroup.com It is particularly useful for evaluating the gastric antisecretory activity of compounds. austinpublishinggroup.com Benzimidazole derivatives combined with a quinazoline (B50416) nucleus have been successfully evaluated using this method. asianpubs.org

Stress-Induced Ulcer Models: Models like the water-immersion or cold-restraint stress-induced gastric ulcer model are also employed. Stress is known to increase gastric acid secretion and reduce protective mucus production, leading to ulcers. austinpublishinggroup.com

Acetic Acid Induced Chronic Ulcer Model: This model is used to study the healing of chronic ulcers, providing insights into the long-term efficacy of potential antiulcer drugs. austinpublishinggroup.com

The table below summarizes some of the key in vivo models used for evaluating the antiulcer activity of benzimidazole derivatives.

| Model Name | Inducing Agent | Primary Assessment | Reference |

| Ethanol-Induced Gastric Ulcer | Ethanol | Ulcer area, percentage of inhibition | nih.gov |

| Pylorus Ligation | Surgical Ligation | Gastric volume, acid output, ulcer index | asianpubs.orgaustinpublishinggroup.com |

| Water-Immersion Stress | Stress (Water Immersion) | Ulcer score, histamine (B1213489) release | austinpublishinggroup.com |

| Acetic Acid Induced Ulcer | Acetic Acid | Ulcer healing, cytoprotective effects | austinpublishinggroup.com |

Enzyme Inhibition Studies

The therapeutic effects of benzimidazole derivatives often stem from their ability to inhibit specific enzymes, disrupting pathological processes at a molecular level.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate (THF), a co-factor essential for the production of purines and thymidine, which are vital for DNA synthesis and cell proliferation. nih.govwikipedia.org Because rapidly dividing cells, such as cancer cells and bacteria, have a high demand for THF, DHFR is an important target for antimicrobial and anticancer drugs. nih.govwikipedia.org

Several 2-(substituted phenyl)-1H-benzimidazole derivatives have been designed and investigated as DHFR inhibitors. nih.govnih.gov Molecular modeling studies have been used to design benzimidazole derivatives that can fit into the active site of DHFR, even though their structure is quite different from classical DHFR inhibitors like methotrexate. nih.gov Research has shown that N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives can interact with key amino acids in the binding site of DHFR. nih.gov These interactions are believed to be the basis for their observed antiproliferative and antibacterial activities. nih.gov For example, pyrimidine-clubbed benzimidazole derivatives have been developed as potential DHFR inhibitors to combat antibiotic resistance. mdpi.com

The inhibitory activity of these compounds is often evaluated through in vitro enzyme assays and is quantified by parameters like the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Drug Resistance Mechanisms and Strategies for Overcoming Resistance

The emergence of drug resistance is a significant challenge in the long-term use of many therapeutic agents, including benzimidazoles.

The most well-documented mechanism of resistance to benzimidazole anthelmintics involves genetic mutations in the β-tubulin gene. researchgate.netnih.gov Benzimidazoles work by binding to β-tubulin, disrupting the formation of microtubules in the cells of the parasite, which leads to its death. nih.gov Specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, such as the substitution of phenylalanine to tyrosine at position 200 (F200Y), can alter the binding site, reducing the drug's affinity and rendering it ineffective. researchgate.net

In the context of cancer therapy, resistance to chemotherapeutic agents can be multifactorial. One common mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cancer cell, preventing them from reaching their intracellular targets. nih.gov

However, research has also revealed that certain benzimidazole derivatives can be instrumental in overcoming drug resistance.

Overcoming Resistance to Other Drugs: Some novel 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML) cells. nih.gov These compounds were found to inhibit the activity of the P-gp efflux pump in resistant cells, thereby increasing the intracellular concentration and efficacy of imatinib. nih.gov Similarly, another benzimidazole derivative was found to overcome sorafenib (B1663141) resistance in hepatocellular carcinoma by inhibiting key survival pathways like AKT/p70S6 and inducing apoptosis. nih.gov

Combination Therapy: A strategy to combat anthelmintic resistance is the simultaneous use of two drugs from different classes. nih.gov This approach can delay the development of resistance, especially if implemented before resistance alleles become widespread. nih.gov

Development of Novel Derivatives: Continuous efforts are being made to synthesize new benzimidazole derivatives that are effective against resistant strains. For example, fenbendazole (B1672488) has shown promise in treating drug-resistant cancer cells by inhibiting glycolysis. iiarjournals.org

Computational and Theoretical Studies of 2 2 Phenylethyl 1h Benzimidazole

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-protein interactions and to screen for potential drug candidates.

Molecular docking studies have been employed to investigate the interactions of benzimidazole (B57391) derivatives with various biological targets. These studies reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, that contribute to the binding affinity between the ligand and the protein's active site. researchgate.net The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. For instance, studies on similar benzimidazole compounds have shown that they can form stable complexes with various enzymes and receptors. nih.gov The phenylethyl group of 2-(2-phenylethyl)-1H-benzimidazole can participate in hydrophobic interactions, while the benzimidazole core, with its aromatic and heterocyclic nature, can engage in hydrogen bonding and π-π stacking. researchgate.net

A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, which are structurally related to this compound, performed molecular docking against dihydrofolate reductase (DHFR) from Staphylococcus aureus. nih.govacs.org This enzyme is a crucial target for antibacterial agents. nih.govacs.org The results were compared with the known inhibitor iclaprim. nih.govacs.org Another study investigated the docking of 2-phenyl-1H-benzimidazole derivatives into a modeled tubulin from Teladorsagia circumcincta to understand their anthelmintic properties. sci-hub.senih.gov

Interactive Table: Example Binding Affinities of Benzimidazole Derivatives with Protein Targets.

| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) |

| N-Alkylated-2-(substituted phenyl)-1H-benzimidazoles | Dihydrofolate Reductase (S. aureus) | 3FYV | Not specified in abstract |

| 2-Phenyl-1H-benzimidazoles | Tubulin (T. circumcincta) | Modelled | Not specified in abstract |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) | Beta-tubulin | Not specified | -8.50 |

| 2-(4-chlorophenyl)-1H-benzimidazole (BI-06) | Beta-tubulin | Not specified | -7.99 |

Note: The binding energies are indicative and can vary based on the specific derivative and the computational method used. The data for the first two entries were not explicitly provided in the abstracts.

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are crucial for the interaction with the ligand. nih.gov For benzimidazole derivatives, studies have detailed the specific residues involved in forming hydrogen bonds and hydrophobic contacts. For example, in the docking of a potent antibacterial benzimidazole derivative with DHFR, interactions with crucial amino acids in the binding site were observed. nih.govacs.org Similarly, in the study of benzimidazoles with beta-tubulin, specific amino acid residues involved in hydrophobic and polar interactions, as well as direct hydrogen bonding, were identified. semanticscholar.org These residues often include those with aromatic side chains (like phenylalanine, tyrosine, and tryptophan) for π-π stacking, and those with polar or charged side chains (like serine, threonine, asparagine, glutamine, lysine, and aspartate) for hydrogen bonding. nih.gov

For instance, in a molecular dynamics simulation of a benzimidazole derivative with beta-tubulin, the following residues were identified as forming contacts:

Hydrophobic contacts: Cys241, Ala250, Lys252, Met259, Ala316, Val318, Ile347, Asn349, Lys352, Ala354, and Ile378. semanticscholar.org

Polar interactions (water-mediated): Lys254, Asn258, Met259, Lys352, and Thr353. semanticscholar.org

Direct hydrogen bonding: Asn258, Val315, and Lys352. semanticscholar.org

Understanding these key interactions is vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. researchgate.net

Molecular docking serves as a powerful tool in the early stages of drug discovery for both target identification and lead optimization. nih.gov By docking a compound like this compound against a panel of known biological targets, researchers can hypothesize its potential mechanism of action. nih.govacs.org This approach is particularly useful for repurposing existing compounds or for identifying the targets of newly synthesized molecules with observed biological activity. researchgate.net

Furthermore, once a target is identified, the detailed interaction models from docking simulations can guide the rational design of new derivatives with improved binding affinity and selectivity. nih.gov For example, if a specific hydrogen bond is identified as being critical for binding, a medicinal chemist can modify the ligand to enhance this interaction. The benzimidazole scaffold is recognized as a valuable starting point for developing drugs with a broad spectrum of activities, including antiproliferative, antibacterial, and antifungal properties. nih.govacs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov It is a popular method for calculating the electronic properties of molecules to understand their reactivity and spectroscopic behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical stability and reactivity. schrodinger.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

For benzimidazole derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) are used to determine the energies of the HOMO and LUMO. nih.gov These calculations have shown that for many benzimidazoles, the HOMO is primarily localized on the benzimidazole ring and parts of the substituent, while the LUMO is often distributed over the benzimidazole and phenyl rings. dergipark.org.tr The HOMO-LUMO energy gap can be correlated with the biological activity of the compounds. schrodinger.com

Interactive Table: Example HOMO-LUMO Energies and Gaps for Benzimidazole Derivatives.

| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-Butyl-1H-benzimidazole | DFT/B3LYP/6-311++G(d,p) | -5.79 | -0.32 | 5.47 |

| Benomyl | DFT/B3LYP/6-311++G(d,p) | -7.21 | -2.01 | 5.20 |

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. researchgate.net These parameters help in understanding the charge transfer that can occur within the molecule or between the molecule and a biological receptor. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netscispace.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential regions. nih.gov

Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like nitrogen and oxygen. nih.gov

Blue regions represent positive electrostatic potential, indicating areas prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. nih.gov

Green regions denote neutral or near-zero potential. nih.gov

For benzimidazole derivatives, MEP maps typically show negative potential around the nitrogen atoms of the imidazole (B134444) ring, highlighting their role as hydrogen bond acceptors. researchgate.net The hydrogen atom on the imidazole nitrogen (N-H) would show a positive potential, indicating its function as a hydrogen bond donor. The phenylethyl group would largely exhibit neutral potential, consistent with its nonpolar character. MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to ligand-receptor binding. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wave functions into a more intuitive Lewis structure, representing localized one-center (lone pairs) and two-center (bonds) electron densities. uni-muenchen.de This analysis provides valuable insights into intramolecular charge transfer and the stabilization of molecular systems. acadpubl.eu

For a molecule like this compound, NBO analysis would likely reveal significant interactions involving the π-systems of both the benzimidazole and the phenyl rings, as well as the lone pairs of the nitrogen atoms. These interactions stabilize the molecule and influence its chemical reactivity. researchgate.net

Theoretical Vibrational Spectra and Comparison with Experimental Data

Theoretical calculations, particularly using Density Functional Theory (DFT) with methods like B3LYP, are powerful tools for predicting the vibrational spectra (FT-IR and Raman) of molecules. mersin.edu.trnih.gov These calculations provide vibrational frequencies and assignments for the fundamental modes of the molecule, which can then be compared with experimental data. mdpi.com

For benzimidazole and its derivatives, characteristic vibrational modes include:

N-H stretching: Typically observed as a strong band in the FT-IR spectrum. For a similar compound, 2-ethyl-1H-benzo[d]imidazole, this was calculated around 3507 cm⁻¹. mersin.edu.tr However, strong intermolecular hydrogen bonding in the solid state can lead to broad bands in the 3200-2400 cm⁻¹ region. mersin.edu.tr

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. researchgate.net

C=N and C=C stretching: These vibrations from the benzimidazole and phenyl rings typically appear in the 1625-1400 cm⁻¹ region. researchgate.netresearchgate.net

Ring breathing and other deformations: These occur at lower frequencies and are characteristic of the fused ring system.

A comparison between the theoretically calculated spectrum and the experimentally obtained FT-IR and Raman spectra allows for a detailed and accurate assignment of the observed vibrational bands. nih.gov Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values, accounting for systematic errors in the computational methods. researchgate.net For 2-chloro benzimidazole, a scaled quantum mechanical (SQM) force field approach resulted in a root mean square (RMS) deviation of 9.4 cm⁻¹, indicating excellent agreement between theoretical and experimental spectra. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug design and molecular biology, MD simulations can provide insights into how a molecule like this compound might behave in a biological environment, such as its interaction with a protein target. nih.gov

These simulations can reveal the preferred conformations of the molecule and how it might change its shape to fit into a binding site. nih.gov For benzimidazole derivatives, which are known to interact with various biological targets, MD simulations can help identify key amino acid residues involved in the binding process. nih.gov For example, a study on benzimidazole-derived agonists for the human formyl peptide receptor 1 (FPR1) used molecular docking and identified specific residues like Thr199, Arg201, and Gly202 as important for binding. nih.gov While this study did not specifically use MD simulations for conformational analysis over time, it highlights the initial steps in understanding the dynamic interactions of such compounds.

MD simulations would allow for the exploration of the conformational landscape of this compound, considering the flexibility of the ethyl linker between the benzimidazole and phenyl rings. This would be crucial in understanding how the molecule adapts its conformation to interact with a biological receptor, which is a dynamic process.

Prediction of Biological Activity and Molecular Properties

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a key descriptor of a molecule's lipophilicity. nih.gov It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value generally indicates greater lipophilicity. For this compound, the computed XLogP3 value is 3.5. nih.gov

Topological Polar Surface Area (TPSA) is another crucial descriptor that correlates with a molecule's permeability across biological membranes. nih.govpeter-ertl.com It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov A lower TPSA is generally associated with better cell permeability. For this compound, the calculated TPSA is 28.7 Ų. nih.gov

These values can be used to predict the potential for oral bioavailability. For instance, Lipinski's "Rule of Five" suggests that for a compound to have good oral bioavailability, it should generally have a LogP not greater than 5 and a molecular weight under 500 Da. This compound, with a molecular weight of 222.28 g/mol and a LogP of 3.5, adheres to these aspects of the rule. nih.gov

The table below summarizes the computationally predicted molecular properties for this compound.

| Descriptor | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂ | nih.gov |

| Molecular Weight | 222.28 g/mol | nih.gov |

| XLogP3 | 3.5 | nih.gov |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Pharmacological and Toxicological Considerations in Research

Pharmacokinetic Studies (General Benzimidazole (B57391) Derivatives)

The pharmacokinetic properties of benzimidazole derivatives can be complex and variable, often characterized by multicompartment models. nih.gov These compounds typically undergo significant first-pass metabolism in the liver, which converts them into both active and inactive metabolites. nih.gov

The oral bioavailability of benzimidazole derivatives is often low and can be quite variable, ranging from as little as 2% to as high as 60%. nih.gov For instance, the bioavailability of albendazole (B1665689) in humans is less than 5%, while in cattle, it can be up to 50%. wikipedia.org This poor absorption is generally attributed to the low water solubility of these compounds. wikipedia.org Factors such as administration with a fatty meal can enhance absorption by increasing the solubility of the compound in the gastrointestinal tract. wikipedia.org

The elimination half-life of these compounds also varies. Proton pump inhibitors (PPIs), a class of benzimidazole derivatives, have a relatively short plasma half-life of about 0.6 to 1.9 hours. frontiersin.org However, their clinical effect is prolonged due to the irreversible inhibition of the H+/K+-ATPase proton pump. frontiersin.org For the anthelmintic agent albendazole, the parent compound is rarely detectable in plasma due to rapid metabolism; its active metabolite, albendazole sulfoxide (B87167), has a half-life of 8 to 12 hours. wikipedia.org

Interactive Table: Pharmacokinetic Parameters of Selected Benzimidazole Derivatives

| Compound | Bioavailability | Elimination Half-life | Species | Notes | Source |

| General Benzimidazoles | 2% - 60% (Oral) | Variable | General | Characterized by multicompartment models. | nih.gov |

| Albendazole | <5% | 8-12 hours (for sulfoxide metabolite) | Humans | Bioavailability increases with a fatty meal. | wikipedia.org |

| Proton Pump Inhibitors (PPIs) | Variable | 0.6 - 1.9 hours | Humans | Clinical effect outlasts plasma half-life. | frontiersin.org |